molecular formula C24H19N3O8 B11103156 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11103156
M. Wt: 477.4 g/mol
InChI Key: BIFDTZMLGTUESW-AFUMVMLFSA-N
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Description

4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and nitrobenzoate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps:

    Formation of the 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL intermediate: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring.

    Hydrazone formation: The intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Coupling with 2-METHOXYPHENYL 4-NITROBENZOATE: The final step involves the coupling of the hydrazone intermediate with 2-methoxyphenyl 4-nitrobenzoate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone functionalities.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-NITROBENZOATE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-CHLOROBENZOATE
  • 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE

Uniqueness

The presence of the nitro group in 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-NITROBENZOATE imparts unique electronic properties, making it distinct from its analogs

Properties

Molecular Formula

C24H19N3O8

Molecular Weight

477.4 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19N3O8/c1-32-21-12-15(2-8-20(21)35-24(29)16-3-6-18(7-4-16)27(30)31)14-25-26-23(28)17-5-9-19-22(13-17)34-11-10-33-19/h2-9,12-14H,10-11H2,1H3,(H,26,28)/b25-14+

InChI Key

BIFDTZMLGTUESW-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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